molecular formula C13H10N2O2S B1344375 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid CAS No. 76054-21-2

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid

Cat. No. B1344375
CAS RN: 76054-21-2
M. Wt: 258.3 g/mol
InChI Key: NAIGUZULXRTVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 .

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

Research has demonstrated that compounds related to 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds show mechanochromic properties, displaying multi-stimuli responsiveness, which can be utilized in developing smart materials and sensors (Srivastava et al., 2017).

Crystal Structure and Hydrogen Bonding

The crystal structure of benzoic acid derivatives reveals the formation of extended ribbons through hydrogen bonding, illustrating the potential for designing molecular assemblies and understanding intermolecular interactions (Lemmerer & Bourne, 2012).

Interaction with Metal Ions

Investigations into the interactions between polymer-small molecule complexes and metal ions, such as copper, have been conducted. These studies offer insights into the development of materials for metal ion detection and removal (Acar & Tulun, 2001).

Solar Cell Applications

The compound's structure, featuring anchoring groups for attachment to surfaces like TiO2 and perovskite, is of interest for solar cell applications. Its adsorption properties on perovskite surfaces can improve the coupling between these surfaces, potentially enhancing solar cell efficiency (Zhang & Wang, 2018).

Coordination Chemistry and Photophysical Properties

In coordination chemistry, derivatives of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid have been utilized to study their binding to metal centers, affecting both the photophysical properties of the metal and the ligands' intermolecular interactions. This research can inform the design of new photofunctional materials (Tzimopoulos et al., 2010).

properties

IUPAC Name

4-(pyridine-4-carbothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGUZULXRTVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid

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